Cas no 2171601-45-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid structure
2171601-45-7 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid
CAS番号:2171601-45-7
MF:C28H32N2O5
メガワット:476.564087867737
CID:6108007
PubChem ID:165817676

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
    • EN300-1562153
    • 2171601-45-7
    • インチ: 1S/C28H32N2O5/c1-30(18-10-12-28(13-11-18)14-15-28)26(33)24(16-25(31)32)29-27(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,18,23-24H,10-17H2,1H3,(H,29,34)(H,31,32)
    • InChIKey: YMHGCTDRWMNVRB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)C1CCC2(CC1)CC2

計算された属性

  • せいみつぶんしりょう: 476.23112213g/mol
  • どういたいしつりょう: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 779
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 95.9Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1562153-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
1g
$3368.0 2023-06-05
Enamine
EN300-1562153-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1562153-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1562153-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1562153-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1562153-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1562153-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1562153-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
10g
$14487.0 2023-06-05
Enamine
EN300-1562153-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1562153-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[methyl({spiro[2.5]octan-6-yl})carbamoyl]propanoic acid
2171601-45-7
0.5g
$3233.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic Acid (CAS No. 2171601-45-7)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid, identified by its CAS number 2171601-45-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety linked through a methoxycarbonyl group and a spirocyclic octane ring, all integrated into a propanoic acid backbone.

The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for various biochemical applications. The presence of the fluorenyl group, known for its excellent photophysical properties, suggests that this compound could be utilized in the development of photoactive materials or as a probe in cellular imaging studies. Furthermore, the spirocyclic structure introduces unique steric and electronic characteristics that can influence its interactions with biological targets.

In recent years, there has been a growing interest in the development of novel carbamoyl derivatives due to their diverse biological activities. The carbamoyl group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid serves as a key pharmacophore, capable of modulating enzyme activity and receptor binding. This has prompted researchers to explore its potential in drug discovery, particularly in the identification of new therapeutic agents targeting various diseases.

The synthesis of such complex molecules often presents significant challenges due to the multiple functional groups and stereocenters that need to be accurately incorporated. However, advancements in synthetic methodologies have made it increasingly feasible to construct these molecules with high precision. Techniques such as solid-phase peptide synthesis and transition-metal-catalyzed reactions have been instrumental in achieving the desired molecular architecture.

One of the most compelling aspects of this compound is its potential application in the field of medicinal chemistry. The combination of structural features from different functional groups allows for a wide range of biological activities to be explored. For instance, the fluorenyl moiety can serve as a fluorescent label for tracking biological processes, while the carbamoyl group can interact with enzymes or receptors in a targeted manner.

Recent studies have begun to uncover the pharmacological profile of derivatives similar to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid. These studies have highlighted its potential as an inhibitor or modulator of key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The ability to fine-tune the structure through chemical modifications offers a promising route to developing more effective and selective therapeutic agents.

The role of computational chemistry and molecular modeling has also been crucial in understanding the behavior of this compound. By simulating its interactions with biological targets, researchers can predict its efficacy and potential side effects before conducting expensive wet-lab experiments. This approach not only accelerates the drug discovery process but also reduces the reliance on empirical screening methods.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl({spiro2.5octan-6-yl})carbamoylpropanoic acid represents an exciting example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups and stereochemistry makes it a valuable tool for both academic research and pharmaceutical development. As our understanding of its properties continues to grow, so too will its potential applications in medicine and biotechnology.

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